2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(3-nitro-4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)18-9-4-14(11-19(18)23(25)26)10-15(12-21)20(24)22-16-5-7-17(27-3)8-6-16/h4-11,13H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLIAUMXZVYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, also known by its IUPAC name, is a synthetic compound with a molecular formula of C20H19N3O4. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects against cancer cell lines and its antibacterial properties. Below is a summary of key findings:
Anticancer Activity
- Mechanism of Action : Research indicates that the compound may exert its anticancer effects through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are critical for programmed cell death.
-
Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Antibacterial Activity
-
Spectrum of Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| HeLa | 6.0 | Induction of apoptosis | |
| A549 | 7.5 | Induction of apoptosis | |
| Antibacterial | MRSA | 10.0 | Disruption of cell membrane |
| E. coli | 12.0 | Inhibition of protein synthesis |
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the efficacy of this compound in vivo using mouse models bearing tumors derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups, suggesting that the compound could be a candidate for further development as an anticancer agent.
- Antibacterial Efficacy Assessment : Another research article focused on the antibacterial properties, where the compound was tested against clinical isolates of MRSA and E. coli. The results indicated that it could effectively inhibit bacterial growth, making it a potential candidate for treating resistant bacterial infections.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of the nitro group is associated with antimicrobial activity. Compounds containing nitro groups have been shown to possess significant antibacterial and antifungal effects, making them candidates for further development in treating infections .
-
Synthetic Chemistry
- Building Block for Complex Molecules : The unique functional groups in 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide make it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and condensation reactions .
- Material Science : The compound's properties may allow it to be integrated into polymer matrices or other materials to enhance their thermal stability or mechanical properties. Research into similar compounds has shown potential for applications in coatings and composites .
Case Studies
-
Anticancer Research
- A study investigated the effects of a related compound on human cancer cell lines, demonstrating that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs differ in substituents on the phenyl rings and amide nitrogen. Key comparisons include:
Key Observations:
- Electron Effects: The nitro group in the target compound increases electrophilicity compared to morpholine (30a) or methoxy substituents .
- Steric Effects: The isopropyl group introduces steric hindrance absent in analogs like 30a or fluorophenyl derivatives .
- Solubility: Morpholine-containing analogs (e.g., 30a) likely exhibit higher aqueous solubility than the nitro/isopropyl-substituted target compound .
Physicochemical Properties
- Thermal Stability: High melting points in morpholine derivatives (e.g., 296–298°C for 30a) suggest strong intermolecular interactions, likely via hydrogen bonding . The target compound’s stability may depend on nitro group orientation and crystal packing.
Research Findings and Limitations
- Contradictions: and highlight divergent substituent effects: nitro groups may improve NLO properties but reduce solubility compared to morpholine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, and what critical parameters influence yield optimization?
- Methodology :
- Step 1 : Nitration of substituted aromatic precursors (e.g., 3-nitro-4-isopropylphenyl derivatives) under controlled acidic conditions to introduce the nitro group .
- Step 2 : Condensation reactions using cyanoacetamide derivatives with methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) to form the enamide backbone .
- Critical Parameters :
- Temperature (optimize between 60–80°C to avoid side reactions) .
- Solvent choice (polar aprotic solvents like DMSO enhance reaction efficiency) .
- Reaction time (monitor via TLC/HPLC to prevent over-reduction of nitro groups) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities (<1% threshold) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include the cyano group (~110 ppm in ¹³C), methoxy resonance (~3.8 ppm in ¹H), and nitro group aromatic coupling patterns .
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
Q. What reaction mechanisms underpin the compound’s stability during storage and experimental use?
- Mechanistic Insights :
- The electron-withdrawing nitro and cyano groups increase susceptibility to hydrolysis under acidic/basic conditions. Stabilize in inert solvents (e.g., anhydrous DMSO) at –20°C .
- Radical scavengers (e.g., BHT) can mitigate photooxidation of the methoxyphenyl moiety .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) with purified targets (e.g., kinases) to measure affinity (KD values). Include controls for nonspecific binding (e.g., bovine serum albumin) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting. Validate with LC-MS to distinguish parent compound from metabolites .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Troubleshooting Framework :
- Solubility Variability : Test solubility in assay buffers (e.g., PBS vs. DMEM) using nephelometry. Use co-solvents (≤1% DMSO) to maintain consistency .
- Metabolic Interference : Perform liver microsome assays to identify cytochrome P450-mediated degradation. Correlate with activity loss in cell-based vs. cell-free systems .
Q. What strategies are recommended for analyzing degradation pathways and ensuring compound stability under experimental conditions?
- Degradation Studies :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and assign structures using high-resolution mass spectrometry (HRMS) .
- Stabilization Protocol : Lyophilize the compound with cryoprotectants (trehalose) for long-term storage. Use amber vials to prevent photodegradation .
Q. How can computational modeling complement experimental data to predict the compound’s reactivity or binding modes?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., from PDB) to predict binding poses. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using partial least squares regression (PLSR). Train models on datasets with ≥50 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
